4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

Nucleophilic Aromatic Substitution Benzocyclobutene Monomers Polymer Synthesis

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS 103447-28-5) is a fluorinated benzocyclobutene (BCB) derivative bearing a nitrile group at the 7-position and a fluorine atom at the 4-position of the bicyclic framework. It is supplied as a research chemical with a typical purity of 97% and a molecular weight of 147.15 g/mol.

Molecular Formula C9H6FN
Molecular Weight 147.152
CAS No. 103447-28-5
Cat. No. B2750334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
CAS103447-28-5
Molecular FormulaC9H6FN
Molecular Weight147.152
Structural Identifiers
SMILESC1C(C2=C1C=CC(=C2)F)C#N
InChIInChI=1S/C9H6FN/c10-8-2-1-6-3-7(5-11)9(6)4-8/h1-2,4,7H,3H2
InChIKeyVNNGYSSYVOTZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS 103447-28-5): Key Procurement Specifications and Scientific Profile


4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS 103447-28-5) is a fluorinated benzocyclobutene (BCB) derivative bearing a nitrile group at the 7-position and a fluorine atom at the 4-position of the bicyclic framework. It is supplied as a research chemical with a typical purity of 97% and a molecular weight of 147.15 g/mol . The compound belongs to the class of strained bicyclic building blocks that undergo thermally induced conrotatory ring-opening to generate ortho-quinodimethide intermediates, enabling applications in both medicinal chemistry and materials science [1]. Its authenticated chemical identity is confirmed by InChI Key VNNGYSSYVOTZGA-UHFFFAOYSA-N and MDL number MFCD18827079 .

Why 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile Cannot Be Simply Replaced by In-Class Analogs


Substitution of 4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile with close structural analogs is not straightforward because four critical molecular features converge to dictate its reactivity profile: (i) the precise positioning of the fluorine atom at the 4-position (para to the bridgehead), (ii) the electron-withdrawing nitrile group at the 7-position, (iii) the resulting ortho relationship between the fluorine and nitrile substituents on the aromatic ring that activates the C–F bond for nucleophilic aromatic substitution (SNAr), and (iv) the strained cyclobutene ring that enables thermal ring-opening. The non-fluorinated analog (bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, CAS 6809-91-2) lacks the C–F bond required for SNAr diversification [1]. The 2-fluoro isomer (CAS 242473-44-5) places fluorine in a meta relationship to the nitrile, diminishing SNAr activation and altering metabolic soft-spot topology . The 4-fluoro non-nitrile analog (CAS 51736-78-8) forfeits the versatile nitrile handle for further functionalization (reduction to amine, hydrolysis to acid) and loses the documented activating effect of the nitrile on ortho-fluoride displacement .

Quantitative Differentiation Evidence for 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile Against Comparators


SNAr Reactivity: Nitrile-Activated ortho-Fluoride Displacement vs. Non-Nitrile Analogs

The ortho relationship between the 7-nitrile and the 4-fluorine substituents in this compound creates a uniquely activated system for nucleophilic aromatic substitution (SNAr). In a direct head-to-head comparison with bis-benzocyclobutene monomers bearing carbonyl, sulfonyl, or benzoxazolyl activating groups, the nitrile-fluoride pair demonstrated a 'much greater activating effect' on ortho-fluoride displacement, enabling clean bis-endcapped monomer synthesis under standard conditions (K₂CO₃/NMP/toluene/Dean–Stark trap/120°C) [1]. Monomers with non-nitrile activating groups (carbonyl, sulfonyl, benzoxazolyl) were 'invariably contaminated by mono-endcapped products' under identical conditions and required alternative protocols using CsF at 140°C to achieve 70–80% yields [1].

Nucleophilic Aromatic Substitution Benzocyclobutene Monomers Polymer Synthesis

IDO1 Inhibitor Potency: Quantitative Binding Data for 4-Fluoro-Benzocyclobutene-Derived Inhibitors vs. Non-Fluorinated Scaffold

The (7S)-4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-amine motif, derived from the target nitrile compound via nitrile reduction, serves as a key pharmacophore in a series of potent IDO1 inhibitors. In the ACS Med. Chem. Lett. publication, the amino-cyclobutarene series was discovered through structure-based drug design (SBDD) starting from a 'known and weakly active inhibitor' [1]. The optimized compound 16 (IDO1-IN-2) demonstrated IC₅₀ values of 81 nM (human IDO1 enzymatic assay), 59 nM (mouse), and 28 nM (rat) . Multiple examples from the US10927086 patent series incorporating the same 4-fluorobicyclo[4.2.0]octa-1,3,5-triene scaffold achieved IC₅₀ values ranging from 31.2 nM to 98 nM in human IDO1 enzymatic assays [2]. By contrast, the non-fluorinated benzocyclobutene scaffold lacks this documented sub-100 nM IDO1 inhibitory profile.

Cancer Immunotherapy IDO1 Inhibition Medicinal Chemistry

Chiral Purity and Stereochemical Control: (7S)-Configuration Enables Enantioselective Synthesis

The target compound contains a chiral center at the 7-position (carbon bearing the nitrile group). The (7S)-enantiomer of the derived amine has been specifically employed in all potent IDO1 inhibitors reported in the literature, as confirmed by the PDB crystal structure 6PU7, which shows the (7S)-4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-amine moiety bound in the IDO1 active site at 2.43 Å resolution [1]. The (7R)-enantiomer is also commercially available as a separate catalog item [2]. In contrast, the non-fluorinated analog (CAS 6809-91-2) is typically supplied as a racemate or with undefined stereochemistry . The availability of enantiomerically resolved material enables structure–activity relationship (SAR) studies and the synthesis of stereochemically pure drug candidates, which is a regulatory expectation for pharmaceutical development.

Chiral Building Block Enantioselective Synthesis Drug Substance

Physicochemical Property Differentiation: LogP and Structural Parameters vs. Non-Fluorinated Analog

The introduction of fluorine at the 4-position significantly alters key physicochemical parameters relative to the non-fluorinated analog. The target compound (C₉H₆FN, MW 147.15) has a predicted ACD/LogP of 1.42 and a LogD (pH 7.4) of 1.68 . The non-fluorinated analog bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (C₉H₇N, CAS 6809-91-2, MW 129.16) has a lower molecular weight and lacks the electron-withdrawing fluorine, resulting in altered lipophilicity and electronic properties [1]. The fluorine atom increases molecular weight by 18 Da and contributes to metabolic stability. Additionally, the target compound has one hydrogen bond acceptor (nitrile nitrogen) and zero hydrogen bond donors, with a polar surface area of 24 Ų and no Rule of 5 violations, indicating favorable drug-like properties . The density is 1.2±0.1 g/cm³ and the boiling point is 259.6±40.0 °C at 760 mmHg .

Physicochemical Properties Drug-Likeness ADME Prediction

Recommended Application Scenarios for 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile Based on Quantitative Evidence


IDO1-Targeted Cancer Immunotherapy Lead Optimization

Use the (7S)-enantiomer of this compound as a chiral building block for the synthesis of potent IDO1 heme-binding inhibitors. The derived amino-cyclobutarene motif has demonstrated sub-100 nM IC₅₀ against human IDO1 (Compound 16: hIDO1 IC₅₀ = 81 nM) and has been validated by X-ray co-crystal structures (PDB 6PU7, 2.43 Å) [1]. The 4-fluoro substitution is essential for achieving this potency range; the non-fluorinated scaffold originated from a 'weakly active' hit and lacks documented sub-100 nM IDO1 activity [1]. For laboratories pursuing IDO1 inhibitor development, procurement of the enantiomerically pure (7S)-carbonitrile enables direct reduction to the corresponding amine without chiral separation.

SNAr-Based Diversification for Medicinal Chemistry Libraries

Exploit the ortho-nitrile-activated C–F bond for efficient nucleophilic aromatic substitution (SNAr) reactions. The nitrile group exerts a 'much greater activating effect' on ortho-fluoride displacement compared to carbonyl, sulfonyl, or benzoxazolyl groups [2]. This enables cleaner reaction profiles under standard conditions (K₂CO₃/NMP/toluene/Dean–Stark trap/120°C), avoiding the need for cesium fluoride and elevated temperatures (140°C) required by non-nitrile analogs that suffer from mono-endcapped contamination [2]. This compound is therefore the building block of choice for synthesizing diverse bis-benzocyclobutene monomers or for late-stage diversification of drug-like molecules where reaction cleanliness and cost-efficiency are critical.

Benzocyclobutene-Based Polymer and Materials Synthesis

Utilize the compound as a monomer precursor for thermosetting benzocyclobutene (BCB)-based polymers. The nitrile-fluoride pair facilitates clean bis-endcapping during monomer synthesis, as demonstrated for 2,6-bis(4-benzocyclobutenyloxy)benzonitrile (BCB-EBN) [2]. BCB polymers are widely used as low-dielectric-constant materials in microelectronics and MEMS packaging [3]. The fluorine substituent can further tune the dielectric constant and thermal stability of the cured polymer, while the nitrile group contributes to higher glass transition temperatures (BCB-EBN Tg = 224°C after curing [2]) compared to non-nitrile BCB polymer variants.

Stereochemical Probe in Structure–Activity Relationship (SAR) Studies

Employ both (7S)- and (7R)-enantiomers of this compound as matched molecular pairs to probe stereochemical requirements of biological targets. The commercial availability of both enantiomers as distinct catalog items enables direct comparative SAR studies [4]. The impact of stereochemistry on IDO1 binding has been crystallographically confirmed, with the (7S)-configuration specifically required for target engagement [1]. This capability is not readily available for the non-fluorinated analog, which is typically supplied as racemic material, making this compound the preferred choice for enantioselective SAR investigations.

Quote Request

Request a Quote for 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.